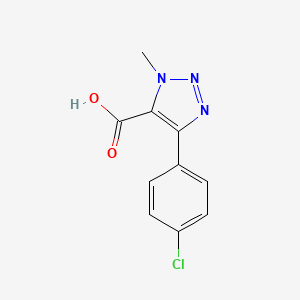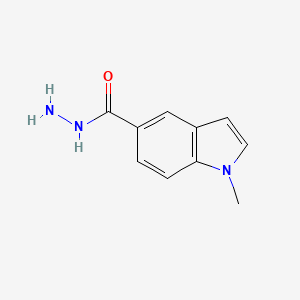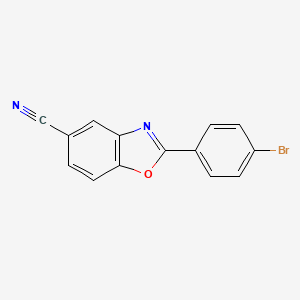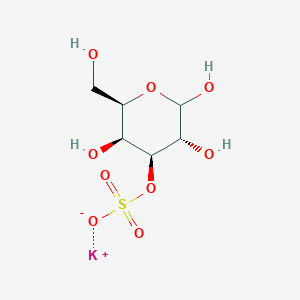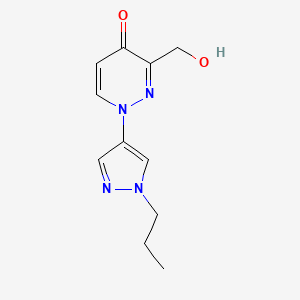
3-(Hydroxymethyl)-1-(1-propylpyrazol-4-yl)pyridazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)-1-(1-propylpyrazol-4-yl)pyridazin-4-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1-(1-propylpyrazol-4-yl)pyridazin-4-one typically involves multi-step organic reactions. A common route might include:
Formation of the pyrazole ring: Starting with a suitable precursor, such as 1-propylhydrazine and an appropriate diketone, to form the pyrazole ring.
Attachment of the pyridazinone moiety: Reacting the pyrazole derivative with a suitable pyridazine precursor under controlled conditions.
Introduction of the hydroxymethyl group: This step might involve the use of formaldehyde or other hydroxymethylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The compound can be reduced to modify the pyridazinone ring or other functional groups.
Substitution: Various substitution reactions can occur on the pyrazole or pyridazinone rings, depending on the reagents used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the rings.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)-1-(1-propylpyrazol-4-yl)pyridazin-4-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Hydroxymethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one
- 3-(Hydroxymethyl)-1-(1-ethylpyrazol-4-yl)pyridazin-4-one
Uniqueness
The uniqueness of 3-(Hydroxymethyl)-1-(1-propylpyrazol-4-yl)pyridazin-4-one lies in its specific substituents, which can influence its biological activity and chemical reactivity. Comparing it with similar compounds can highlight differences in potency, selectivity, and other properties.
Propriétés
Formule moléculaire |
C11H14N4O2 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
3-(hydroxymethyl)-1-(1-propylpyrazol-4-yl)pyridazin-4-one |
InChI |
InChI=1S/C11H14N4O2/c1-2-4-14-7-9(6-12-14)15-5-3-11(17)10(8-16)13-15/h3,5-7,16H,2,4,8H2,1H3 |
Clé InChI |
FKEIQAXRGDSJGG-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C(C=N1)N2C=CC(=O)C(=N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13868002.png)
![2-(3,5-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13868008.png)
![Tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane](/img/structure/B13868014.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-fluorobenzoate](/img/structure/B13868024.png)
![[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]boronic acid](/img/structure/B13868029.png)
